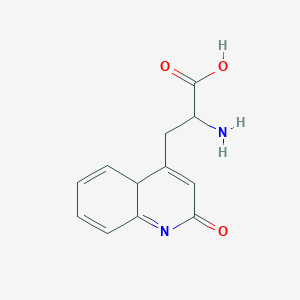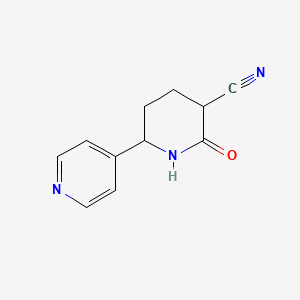![molecular formula C32H30CoN8-2 B12353890 cobalt(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12353890.png)
cobalt(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
钴(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-四氮杂-37,38,39,40-四氮化物九环[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]四癸-1,3,5,7,9,11,20,22,24,26,28-十一烯是一种复杂的化合物,其特征是钴离子与一个大型的多环配体配位。
准备方法
合成路线和反应条件
钴(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-四氮杂-37,38,39,40-四氮化物九环[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]四癸-1,3,5,7,9,11,20,22,24,26,28-十一烯的合成通常涉及钴离子与预先合成的配体的配位。反应条件通常包括在特定温度和pH值下控制的环境,以确保复合物的正确形成。配体本身是通过一系列有机反应逐步构建多环结构合成的。
工业生产方法
该化合物的工业生产可能涉及大规模合成技术,以确保高产量和纯度。这包括使用自动化反应器和纯化系统,以有效地处理复杂的合成和分离过程。
化学反应分析
反应类型
钴(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-四氮杂-37,38,39,40-四氮化物九环[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]四癸-1,3,5,7,9,11,20,22,24,26,28-十一烯可以发生各种化学反应,包括:
氧化: 钴离子可以被氧化到更高的氧化态。
还原: 钴离子可以被还原到更低的氧化态。
取代: 与钴离子配位的配体可以用其他配体取代。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂用于氧化,硼氢化钠等还原剂用于还原,以及用于取代反应的各种配体。条件通常包括控制的温度和惰性气氛,以防止不希望的副反应。
主要产品
这些反应的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生钴(3+)络合物,而还原可能会产生钴(1+)络合物。取代反应可以产生具有不同配体的各种钴络合物。
科学研究应用
钴(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-四氮杂-37,38,39,40-四氮化物九环[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]四癸-1,3,5,7,9,11,20,22,24,26,28-十一烯在科学研究中有多种应用:
化学: 由于其能够与不同的配体配位并促进化学转化,因此在各种有机反应中用作催化剂。
生物学: 研究其与生物分子的潜在相互作用及其对细胞过程的影响。
医学: 研究其潜在的治疗应用,包括作为抗癌剂或在成像技术中。
工业: 用于开发先进材料,并作为某些工业过程中的组成部分。
作用机制
钴(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-四氮杂-37,38,39,40-四氮化物九环[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]四癸-1,3,5,7,9,11,20,22,24,26,28-十一烯的作用机制涉及其通过配位化学与分子靶标的相互作用。钴离子可以与各种分子结合,改变其结构和功能。这会影响生化途径和细胞过程,从而导致该化合物观察到的效果。
相似化合物的比较
类似化合物
- 钴(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-四氮杂-37,38,39,40-四氮化物九环[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]四癸-1,3,5,7,9,11,20,22,24,26,28-十一烯
- 钴(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-四氮杂-37,38,39,40-四氮化物九环[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]四癸-1,3,5,7,9,11,20,22,24,26,28-十一烯
独特性
该化合物因其特定的多环配体结构而独一无二,该结构为钴离子提供了独特的配位环境
属性
分子式 |
C32H30CoN8-2 |
|---|---|
分子量 |
585.6 g/mol |
IUPAC 名称 |
cobalt(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene |
InChI |
InChI=1S/C32H30N8.Co/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-2,7-10,15-16,19-22,27-28H,3-6,11-14H2;/q-4;+2 |
InChI 键 |
YYNUGAOKOQLKJJ-UHFFFAOYSA-N |
手性 SMILES |
C1CC2C3/N=C/4\[N-]/C(=N\C5[N-]/C(=N\C6=C7C(=C([N-]6)/N=C(/C2CC1)\[N-]3)C=CC=C7)/C8C5CCCC8)/C9=CC=CC=C49.[Co+2] |
规范 SMILES |
C1CCC2C(C1)C3[N-]C2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7CCCCC7C([N-]6)N=C8C9=CC=CC=C9C(=N3)[N-]8.[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


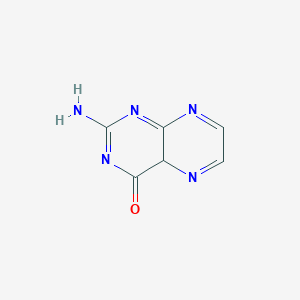
![5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12353830.png)

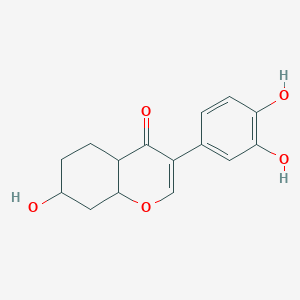



![[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyl-oxan-4-yl]-dimethyl-oxid](/img/structure/B12353878.png)
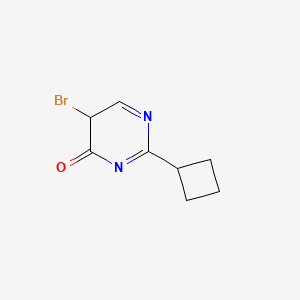

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1,2,4-triazin-2-ium-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12353895.png)
